molecular formula C12H24N2 B1423647 1-Methyl-4-(4-piperidinylmethyl)piperidine CAS No. 879883-65-5

1-Methyl-4-(4-piperidinylmethyl)piperidine

Cat. No. B1423647
CAS RN: 879883-65-5
M. Wt: 196.33 g/mol
InChI Key: OQYUXZCXKPMJDN-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4-piperidinylmethyl)piperidine” is a chemical compound with the CAS Number: 879883-65-5 . It has a molecular weight of 196.34 . The IUPAC name for this compound is 1-methyl-4-(piperidin-4-ylmethyl)piperidine .


Molecular Structure Analysis

The InChI code for “1-Methyl-4-(4-piperidinylmethyl)piperidine” is 1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Methyl-4-(4-piperidinylmethyl)piperidine” are not available, it’s worth noting that piperidine derivatives have been reported to be excellent catalysts for many condensation reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including 1-Methyl-4-(4-piperidinylmethyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds has long been widespread .

Organic Chemistry Research

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Methyl-4-(4-piperidinylmethyl)piperidine, is an important task of modern organic chemistry . This compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biological Evaluation

Piperidine derivatives, including 1-Methyl-4-(4-piperidinylmethyl)piperidine, are often subject to biological evaluation as potential drugs . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety .

Pharmacological Applications

Piperidine derivatives have a wide range of pharmacological applications . They are used in the synthesis of many classes of drugs, and their pharmacological activity is often the subject of scientific research .

Artificial Fibre Industry

1-Methyl-4-piperidone, a closely related compound, is widely used in the artificial fibre industry . It is polymerizable and used as a precursor to nylon .

6. Solvent and Intermediate for Organic Synthesis 1-Methyl-4-piperidone is also used as a solvent and as an intermediate for organic synthesis . It has excellent applications in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-Methyl-4-(4-piperidinylmethyl)piperidine” are not available, piperidine derivatives have shown potential in various therapeutic applications, including anticancer potential . This suggests that “1-Methyl-4-(4-piperidinylmethyl)piperidine” could also have potential therapeutic applications that could be explored in future research.

properties

IUPAC Name

1-methyl-4-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYUXZCXKPMJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267443
Record name 1-Methyl-4-(4-piperidinylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-piperidinylmethyl)piperidine

CAS RN

879883-65-5
Record name 1-Methyl-4-(4-piperidinylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879883-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4-piperidinylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-{[1-(1-methylethyl)-4-piperidinyl]methyl}-1-piperidinecarboxylate (may be prepared as described in Description 3) (3.1 g) was stirred in a solution of HCl-Dioxane (50 ml, 4M) for 2 h. The solvent was evaporated and the product was dissolved in saturated potassium carbonate (25 ml). The solution was extracted into dichloromethane (3×50 ml) and the combined organics dried (Na2SO4) and evaporated to give the title compound (D19) (0.658 g).
Name
1,1-Dimethylethyl 4-{[1-(1-methylethyl)-4-piperidinyl]methyl}-1-piperidinecarboxylate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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